molecular formula C19H20FN3O4S B5808983 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide

Cat. No. B5808983
M. Wt: 405.4 g/mol
InChI Key: ASVJKVIMTKWCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. Chronic cough is a common symptom of various respiratory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF). It is a debilitating condition that can significantly affect the quality of life of patients. AF-219 has shown promising results in preclinical and clinical studies, and it is expected to become an effective treatment option for chronic cough.

Mechanism of Action

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide acts as a selective antagonist of the P2X3 receptor, which is a purinergic receptor that is involved in sensory transmission in the airways. The activation of P2X3 receptors by ATP released from damaged or inflamed tissues can lead to cough reflex sensitization, which is a key mechanism underlying chronic cough. By blocking P2X3 receptors, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide can reduce cough reflex sensitivity and alleviate chronic cough.
Biochemical and physiological effects:
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life. It is well-tolerated and has a low risk of drug-drug interactions. 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has also been shown to have minimal effects on cardiovascular, respiratory, and central nervous system functions, indicating a good safety profile.

Advantages and Limitations for Lab Experiments

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide is a useful tool for studying the role of P2X3 receptors in chronic cough and other respiratory diseases. Its selective and potent antagonism of P2X3 receptors allows for the investigation of the specific effects of P2X3 receptor blockade on cough reflex sensitivity and airway inflammation. However, the lack of selectivity for other P2X receptor subtypes may limit its specificity in certain experimental settings.

Future Directions

For research on 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide include the development of more selective P2X3 receptor antagonists, the investigation of its effects on other respiratory symptoms and diseases, and the exploration of its potential use in combination therapies.

Synthesis Methods

The synthesis of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with sodium sulfonamide to form 2-fluorobenzamide sulfonamide. This intermediate is then reacted with piperazine and acetic anhydride to form 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic effects on chronic cough. Preclinical studies have shown that 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide can effectively reduce cough frequency and severity in animal models of chronic cough. Clinical studies have also demonstrated the efficacy and safety of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide in human patients with chronic cough.

properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-14(24)22-9-11-23(12-10-22)28(26,27)16-6-4-5-15(13-16)19(25)21-18-8-3-2-7-17(18)20/h2-8,13H,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVJKVIMTKWCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-fluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.